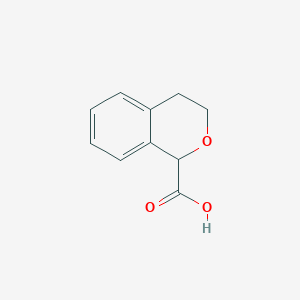

Isochroman-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCPCHSZBGPHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390106 |

Source

|

| Record name | Isochroman-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13328-85-3 |

Source

|

| Record name | Isochroman-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of Isochroman-1-Carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents. Specifically, isochroman-1-carboxylic acid and its derivatives serve as crucial chiral building blocks in medicinal chemistry, exhibiting a wide range of therapeutic properties, including potential as anti-diabetic agents[1]. The stereochemistry at the C1 position is often critical for biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective. This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of this compound and its immediate precursors, focusing on the underlying principles, mechanistic details, and practical applications of state-of-the-art catalytic systems.

Introduction: The Significance of the Isochroman Moiety

The isochroman ring system is a recurring feature in numerous natural products and synthetic compounds with significant pharmacological activities[2]. The controlled introduction of a carboxylic acid group at the C1 position, particularly in an enantiomerically pure form, unlocks access to a valuable class of molecules for drug discovery programs. The carboxylic acid functional group, while beneficial for target interaction, can sometimes present pharmacokinetic challenges[3][4][5]. However, its presence provides a versatile handle for further chemical modification and the exploration of bioisosteric replacements to optimize drug-like properties[6]. This guide will delve into the primary catalytic asymmetric methodologies that enable the efficient and stereocontrolled construction of these vital chiral synthons.

Key Asymmetric Strategies and Mechanistic Insights

The asymmetric synthesis of the isochroman core has been approached through several elegant catalytic strategies. This section will dissect three of the most powerful and widely adopted methods: the Oxa-Pictet-Spengler reaction, intramolecular oxa-Michael additions, and the trapping of carboxylic oxonium ylides to form precursor isochromanones.

Enantioselective Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans, involving the cyclization of a β-arylethanol with an aldehyde or its equivalent[7][8][9]. The asymmetric variant of this reaction has been a subject of intense research, with chiral Brønsted acids emerging as particularly effective catalysts.

Causality of Experimental Choices: The choice of catalyst is pivotal in achieving high enantioselectivity. Chiral phosphoric acids (CPAs) and their derivatives have proven to be highly effective by acting as bifunctional catalysts, activating the electrophile and organizing the transition state through a network of non-covalent interactions[10][11][12]. A key challenge is the potential for catalyst aggregation, which can negatively impact enantioselectivity. Therefore, reaction conditions, such as catalyst loading, are often optimized to favor the monomeric catalytic species[13][14].

Mechanistic Pathway: The reaction proceeds through the formation of an oxocarbenium ion intermediate upon condensation of the β-arylethanol with the carbonyl compound, catalyzed by the chiral acid. The chiral catalyst then orchestrates the intramolecular cyclization, directing the nucleophilic attack of the aromatic ring onto one face of the oxocarbenium ion, thereby establishing the stereocenter at the C1 position.

Caption: Key steps in the bifunctional catalyst-mediated oxa-Michael addition.

This methodology has been successfully applied to the synthesis of a key intermediate for the D4 receptor antagonist Sonepiprazole, demonstrating its utility in pharmaceutical development.[15]

Asymmetric Synthesis of Isochromanone Precursors

Isochromanones are valuable precursors that can be readily converted to isochroman-1-carboxylic acids through hydrolysis and subsequent reduction or other functional group manipulations. An innovative approach to chiral isochromanones involves the trapping of carboxylic oxonium ylides.[16][17][18][19]

Causality of Experimental Choices: This strategy employs a dual catalytic system, typically combining an achiral rhodium(II) salt and a chiral Lewis acid complex (e.g., N,N'-dioxide-metal complexes).[16][17][18][19] The rhodium catalyst is responsible for generating a rhodium-carbenoid from a diazo compound, which then forms an oxonium ylide with a carboxylic acid substrate. The chiral Lewis acid then takes over, controlling the stereochemistry of the subsequent intramolecular aldol cyclization. The use of α-diazoketones instead of α-diazoesters is often crucial to favor the desired cascade reaction over competitive side reactions like 1,1-O-H insertion.[16][17][18]

Mechanistic Pathway:

-

Ylide Formation: The rhodium(II) catalyst reacts with an α-diazoketone to form a rhodium-carbenoid. This intermediate then undergoes an O-H insertion with a ketoacid substrate to generate a carboxylic oxonium ylide.

-

Enol Generation: The oxonium ylide undergoes a-[13][16]proton shift to form a (Z)-enol intermediate, releasing the rhodium catalyst.

-

Asymmetric Aldol Cyclization: The chiral Lewis acid catalyst coordinates to the ketone carbonyl of the enol intermediate, activating it for a highly enantioselective and diastereoselective intramolecular aldol addition. This cyclization forges the isochromanone ring and sets the two contiguous stereocenters.

This bimetallic relay catalysis provides access to a variety of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with good to excellent enantioselectivity.[17][18]

Data Presentation: A Comparative Overview

The following table summarizes the performance of the discussed catalytic systems in representative examples.

| Synthetic Strategy | Catalyst System | Substrate Example | Yield (%) | ee (%) / er | Reference |

| Oxa-Pictet-Spengler | Conjugate-Base-Stabilized Carboxylic Acid (CBSCA) | β-Aryl ethanol + Ketal | Good to Excellent | High | [13][14] |

| Intramolecular Oxa-Michael | Bifunctional Iminophosphorane (BIMP) | Benzylic alcohol tethered to α,β-unsaturated ester | up to 99 | up to 99.5:0.5 | [15][20] |

| Intramolecular Oxa-Michael | Squaramide-Cinchona Catalyst | Benzylic alcohol tethered to α,β-unsaturated ketone | High | High | [15] |

| Oxonium Ylide Trapping | Rh₂(TFA)₄ / Chiral N,N'-dioxide-Fe(III) or Sc(III) | 2-Cinnamoylbenzoic acid + α-Diazoketone | 61-71 | 94-95 | [16][17][18] |

Experimental Protocols

The following are representative, detailed protocols derived from the literature for the key synthetic transformations discussed.

Protocol: BIMP-Catalyzed Intramolecular Oxa-Michael Addition

This protocol is a generalized representation based on the work described by Smith and coworkers.[15][20]

Step-by-Step Methodology:

-

To an oven-dried vial equipped with a magnetic stir bar, add the bifunctional iminophosphorane (BIMP) catalyst (e.g., 5-10 mol%).

-

The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., THF or toluene) is added via syringe.

-

The substrate, a tethered alcohol-Michael acceptor (1.0 equivalent), is added to the vial, either neat or as a solution in the reaction solvent.

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours).

-

Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched isochroman product.

-

The enantiomeric ratio (er) is determined by chiral HPLC or SFC analysis.

Protocol: Asymmetric Isochromanone Synthesis via Oxonium Ylide Trapping

This protocol is a generalized representation based on the work of Feng and coworkers.[16][17][18]

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (e.g., 4.4 mol%) and the metal salt (e.g., Fe(OTf)₃ or Sc(OTf)₃, 4.0 mol%).

-

Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30-60 minutes to form the chiral Lewis acid complex.

-

Add the ketoacid substrate (A1, 1.0 equivalent) and the achiral rhodium catalyst (e.g., Rh₂(OAc)₄, 1.0 mol%).

-

Cool the mixture to the desired temperature (e.g., -10 °C).

-

Add the α-diazoketone (B1, 1.2 equivalents) in one portion.

-

Stir the reaction mixture at this temperature until the ketoacid is completely consumed, as monitored by TLC.

-

Quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

-

Warm the mixture to room temperature and extract with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the optically active isochromanone.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of this compound and its derivatives has witnessed remarkable progress, driven by the development of sophisticated organocatalytic and bimetallic systems. The Oxa-Pictet-Spengler reaction, intramolecular oxa-Michael addition, and cascade reactions involving oxonium ylides represent the forefront of this field, offering high efficiency and excellent stereocontrol. These methods provide robust platforms for accessing a diverse array of chiral isochroman scaffolds, which are indispensable for the advancement of drug discovery and development programs. Future research will likely focus on expanding the substrate scope, further reducing catalyst loadings, and developing novel catalytic systems that operate under even milder and more sustainable conditions, thereby continuing to fuel innovation in medicinal chemistry.

References

Sources

- 1. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 6. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. キラルリン酸:汎用性の高い有機分子触媒 [sigmaaldrich.com]

- 11. h-its.org [h-its.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06025B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Guide to the Stereoselective Synthesis of Isochroman-1-Carboxylic Acid Derivatives

Executive Summary

The isochroman scaffold is a privileged heterocyclic motif prevalent in a wide array of bioactive natural products and pharmaceutical agents.[1][2] The stereochemical configuration of substituents on the isochroman ring is often critical for biological activity, making stereoselective synthesis a paramount objective in medicinal chemistry and drug development.[3][4] This guide provides an in-depth analysis of modern, field-proven strategies for the stereoselective construction of isochroman-1-carboxylic acid derivatives and related structures. We will dissect the mechanistic underpinnings of key transformations, including organocatalytic intramolecular oxa-Michael additions, chiral Brønsted acid-catalyzed oxa-Pictet-Spengler reactions, and transition-metal-catalyzed C–H insertions. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers aiming to design and execute robust, stereocontrolled syntheses of this important class of molecules.

Introduction: The Significance of Chiral Isochromans

The isochroman core is a recurring structural feature in molecules exhibiting diverse biological properties.[1] The precise three-dimensional arrangement of atoms—the molecule's chirality—can dramatically influence its interaction with biological targets. A single enantiomer of a drug may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[3][4] Consequently, the development of synthetic methods that provide access to enantiomerically pure compounds is a cornerstone of modern drug discovery.

Derivatives of this compound are of particular interest. For example, novel isochroman carboxylic acids have been synthesized and evaluated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), highlighting their potential as anti-diabetic agents.[5] The ability to control the stereocenter at the C1 position, which bears the carboxylic acid group, is therefore a critical synthetic challenge with direct implications for therapeutic development. This guide focuses on the catalytic asymmetric strategies that enable chemists to meet this challenge with precision and efficiency.

Core Synthetic Strategies: A Mechanistic Perspective

The stereoselective synthesis of isochromans has witnessed significant advances through the application of asymmetric catalysis. Three dominant strategies have emerged: organocatalysis, chiral Brønsted acid catalysis, and transition metal catalysis.

Asymmetric Organocatalysis: The Intramolecular Oxa-Michael Addition

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has revolutionized asymmetric synthesis.[6][7] For the construction of chiral isochromans, the intramolecular oxa-Michael addition of a tethered alcohol to an α,β-unsaturated ester or amide is a powerful and atom-economical approach.[8][9]

Causality of the Approach: This strategy is elegant because it forms the core heterocyclic ring and sets the C1 stereocenter in a single, stereocontrolled step. The challenge lies in the relatively low nucleophilicity of alcohols and the need to overcome a high activation barrier for the cyclization.[10] Bifunctional catalysts are expertly suited for this task. They possess both a Brønsted base site to deprotonate the alcohol, increasing its nucleophilicity, and a hydrogen-bond donor site to activate the Michael acceptor and orient the substrate within a chiral pocket.

Bifunctional iminophosphoranes (BIMPs) have proven exceptionally effective.[8][10] Their high basicity enables the reaction of even less reactive alcohol nucleophiles, while the modularity of the catalyst structure allows for fine-tuning to achieve high enantioselectivity across a broad range of substrates.[10]

Caption: Catalytic cycle for BIMP-catalyzed oxa-Michael addition.

Chiral Brønsted Acid Catalysis: The Oxa-Pictet-Spengler Reaction

The oxa-Pictet-Spengler reaction is a classic acid-catalyzed cyclization between a β-arylethanol and a carbonyl compound (or its equivalent, like a ketal) to form an isochroman.[11][12] Rendering this transformation enantioselective provides a direct route to 1,1-disubstituted isochromans, creating a tertiary stereocenter.

Causality of the Approach: The key to this reaction is the in-situ generation of a reactive oxocarbenium ion from the carbonyl component upon protonation by a Brønsted acid. This electrophile is then trapped by the nucleophilic aromatic ring of the β-arylethanol. A chiral Brønsted acid, such as a BINOL-derived phosphoric acid (CPA) or a conjugate-base-stabilized carboxylic acid (CBSCA), creates a chiral environment around the oxocarbenium ion.[13][14] The catalyst's conjugate base can interact with the substrate through hydrogen bonding, orienting the nucleophile for a facial-selective attack on the electrophile, thereby controlling the stereochemical outcome.[13][15]

Detailed mechanistic studies have shown that factors like catalyst aggregation can significantly impact reactivity and enantioselectivity, with monomeric catalyst species often favoring the highly enantioselective pathway.[13] Therefore, experimental conditions, particularly low catalyst loadings, are critical for success.[16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. h-its.org [h-its.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Chirality in Isochroman Scaffolds

An In-Depth Technical Guide to the Chiral Resolution of Racemic Isochroman-1-Carboxylic Acid

The isochroman framework is a privileged structure found in numerous biologically active natural products and synthetic molecules. When functionalized with a carboxylic acid at the C1 position, a stereocenter is created, giving rise to (R)- and (S)-enantiomers. The differential spatial arrangement of these enantiomers leads to distinct interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even responsible for adverse effects.[1]

Synthesizing this compound from achiral precursors typically yields a 50:50 mixture of its two enantiomers, known as a racemate or racemic mixture.[2] Because enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), their separation—a process known as chiral resolution—presents a significant challenge.[1][3] This guide outlines the primary strategies to overcome this challenge, enabling access to the individual, enantiomerically pure compounds essential for drug discovery and development.

Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation

The most established and industrially tested method for resolving racemic acids is through the formation of diastereomeric salts.[4][5] This technique, pioneered by Louis Pasteur, leverages a simple acid-base reaction to create separable compounds.[2][4]

The Principle of Diastereomeric Crystallization

The core principle involves reacting the racemic acid, (±)-Isochroman-1-carboxylic acid, with a single, pure enantiomer of a chiral base (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomers.

(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt (S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt

Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[1] This solubility difference allows for the separation of the two diastereomeric salts by fractional crystallization.[6] The less soluble salt will preferentially crystallize from the solution, allowing its isolation by filtration. The more soluble salt remains in the mother liquor. Once the diastereomeric salts are separated, a simple acid-base workup is used to break the salt, liberating the pure enantiomer of the carboxylic acid and recovering the resolving agent.[7]

Selecting the Optimal Chiral Resolving Agent

The success of a classical resolution hinges on the choice of the resolving agent and the crystallization solvent. The interaction between the acid and the chiral base must form a stable, crystalline salt with a significant solubility difference between the two diastereomers. The selection process is often empirical, but several classes of chiral bases have proven effective for resolving carboxylic acids.

| Resolving Agent Class | Specific Examples | Rationale for Use |

| Alkaloids | Cinchonidine, Quinine, Brucine, Strychnine | Rigid, complex structures that form well-defined crystal lattices. Widely available from natural sources.[8][9][10][11] |

| Synthetic Amines | (R)- or (S)-α-Methylbenzylamine | Simple, cost-effective, and highly effective for a wide range of aromatic carboxylic acids.[4][12][13] |

| Amino Alcohols | (1S,2R)-1-Aminoindan-2-ol | Provides multiple points of interaction (amine, hydroxyl) for chiral recognition.[8] |

Experimental Protocol: Resolution with (S)-(-)-α-Methylbenzylamine

This protocol provides a robust starting point for the resolution of (±)-isochroman-1-carboxylic acid. Optimization of solvent, temperature, and stoichiometry is recommended.

Step 1: Diastereomeric Salt Formation

-

In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone).

-

In a separate container, dissolve 0.5 equivalents of (S)-(-)-α-methylbenzylamine in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the salt formed is of the less soluble diastereomer, leading to higher initial purity.

-

Slowly add the amine solution to the heated acid solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then to 0-4 °C, to induce crystallization. The less soluble diastereomeric salt should precipitate.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

To improve diastereomeric purity, recrystallize the salt from a fresh portion of hot solvent until a constant specific rotation is achieved. This indicates that the salt is pure.[1]

Step 3: Liberation of the Enantiopure Carboxylic Acid

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous solution of a strong acid (e.g., 2 M HCl) dropwise until the pH is ~1-2. This protonates the carboxylic acid, causing it to precipitate out of the solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

The chiral amine can be recovered from the acidic aqueous layer by basifying with NaOH and extracting with an organic solvent.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

High-Throughput Screening: Chiral Chromatography

For rapid analysis and preparative separation without chemical derivatization, chiral chromatography is the method of choice.[14] This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.[15]

Principle of Chiral HPLC and SFC

In High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), the racemic mixture is injected onto a column packed with a CSP. The CSP is typically a silica support to which a chiral molecule (the selector) is bonded. Polysaccharide-based CSPs, such as derivatives of cellulose or amylose, are exceptionally versatile and effective for separating carboxylic acids.[16][17] Chiral recognition occurs through a combination of interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[18] The enantiomer that interacts more strongly with the CSP is retained longer, resulting in separation.

Caption: Principle of Chiral Chromatographic Separation.

Protocol: Analytical Chiral HPLC Method Development

This protocol describes a starting point for analyzing the enantiomeric purity (%ee) of this compound.

Step 1: Column and Mobile Phase Screening

-

Select a Column: Begin screening with a polysaccharide-based CSP. Recommended columns include Chiralpak® AD-H or Chiralcel® OD-H.

-

Select a Mobile Phase Mode:

-

Normal Phase: A mixture of hexane/isopropanol is a common starting point.

-

Polar Organic Mode: Methanol or ethanol can also be effective.[17]

-

-

Add an Acidic Modifier: For carboxylic acids, it is crucial to add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This suppresses the ionization of the carboxyl group, leading to better peak shape and reproducibility.[18]

Step 2: Sample Analysis

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or another wavelength where the compound absorbs).

-

Column Temperature: 25 °C.

-

-

Injection: Inject 5-10 µL of the sample solution.

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol co-solvent) and try different CSPs.

Scale-Up to Preparative Chromatography

Once an analytical method provides good separation (resolution > 1.5), it can be scaled up for preparative isolation.[19] This involves using a larger column with the same CSP and proportionally increasing the flow rate. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its lower solvent consumption and faster run times.[14]

Green Chemistry Approach: Enzymatic Kinetic Resolution

Enzymatic resolution offers a mild and highly selective alternative for producing chiral compounds.[] This method exploits the ability of enzymes to catalyze reactions on only one enantiomer of a racemic pair, a process known as kinetic resolution.[21]

Principle of Lipase-Catalyzed Resolution

Lipases are a class of enzymes that are particularly useful for resolving carboxylic acids.[22][23] The strategy involves the enantioselective esterification of the racemic acid. The lipase will catalyze the reaction of an alcohol with one enantiomer of the acid at a much faster rate than the other.

(R)-Acid + Alcohol --(Lipase)--> (R)-Ester + H₂O (Fast) (S)-Acid + Alcohol --(Lipase)--> (S)-Ester + H₂O (Slow or No Reaction)

By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds have very different chemical properties and can be easily separated by a standard acid-base extraction.

Caption: Workflow for Enzymatic Kinetic Resolution of a Carboxylic Acid.

Protocol: Lipase-Catalyzed Esterification

Step 1: Reaction Setup

-

To a flask containing racemic this compound (1.0 eq) in an organic solvent (e.g., toluene or hexane), add a simple alcohol like butanol (1.0-1.5 eq).

-

Add the lipase catalyst (e.g., Lipase from Candida antarctica B, often immobilized). The amount can range from 10-100% by weight of the substrate.

-

Seal the flask and stir the suspension at a controlled temperature (e.g., 30-50 °C).

Step 2: Monitoring and Workup

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid.

-

When the reaction reaches ~50% conversion, stop it by filtering off the enzyme.

-

Concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1 M NaHCO₃ solution).

-

The organic layer will contain the ester product.

-

The aqueous layer will contain the sodium salt of the unreacted carboxylic acid. Acidify this layer with HCl and extract with ethyl acetate to recover the enantiopure acid.

Conclusion: A Multi-faceted Approach to Purity

The chiral resolution of racemic this compound is a critical step for its application in asymmetric synthesis and drug development. There is no single "best" method; the optimal choice depends on the specific requirements of the project, including the desired scale, available equipment, cost considerations, and development timeline.

-

Classical Diastereomeric Crystallization remains a powerful and scalable method, particularly for large-scale production, though it can be labor-intensive to develop.

-

Chiral Chromatography (HPLC/SFC) offers rapid method development and high purity, making it ideal for analytical assessment and for obtaining small-to-medium quantities of material for initial studies.

-

Enzymatic Resolution provides a green, highly selective, and mild alternative that can be very efficient, especially when a suitable enzyme is identified.

A well-rounded development strategy will often employ chiral HPLC for initial purity analysis and then select between classical crystallization or preparative chromatography/enzymatic resolution for bulk separation based on scalability and economic factors.

References

-

Wikipedia. Chiral resolution. [Link]

-

Umemura, K., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 85. [Link]

- Devant, R. M., et al. (1996). Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Kruger, H. G. (2010). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. Cape Peninsula University of Technology - CORE. [Link]

-

Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

-

Li, G., et al. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(4), 2415–2421. [Link]

-

Rao, G. S. (2017). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Ph.D. Thesis. [Link]

- Welch, C. J., et al. (2007). Preparative-scale separation of enantiomers of chiral carboxylic acids.

-

ResearchGate. (2018). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis. [Link]

-

Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

-

Cardellicchio, C., et al. (2007). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Chirality, 19(8), 606-11. [Link]

-

ResearchGate. (2019). Resolution of α-methylbenzylamine via diastereomeric salt formation. [Link]

-

ResearchGate. (2017). Resolution of (±)-Citronellic Acid with (–)-Cinchonidine. [Link]

-

Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]

-

University of Huddersfield. (2021). Stereochemistry - Stereoelectronics. [Link]

-

Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Proceedings. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

-

Wainer, I. W. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Walts, A. E., et al. (1993). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Protein Science, 2(7), 1105-13. [Link]

-

OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of isochromans. [Link]

-

Moorpark College. (n.d.). EXPERIMENT 7: RESOLUTION OF A RACEMATE. [Link]

-

Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1916. [Link]

-

Dell, C. P., & Smith, D. M. (1995). USE of (S)-α-Methylbenzylamine in the Resolution of Racemic 2-Octanol and α-Methylbenzyl Alcohol. Synthetic Communications, 25(7), 997-1000. [Link]

-

Gotor-Fernández, V., et al. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 148-154. [Link]

-

Wang, D., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of organic chemistry, 86(19), 13357–13366. [Link]

- Guery, J. C., et al. (1990). Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid.

-

ResearchGate. (2014). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. US4954640A - Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid - Google Patents [patents.google.com]

- 14. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isochroman-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Isochroman-1-carboxylic Acid

The isochroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The introduction of a carboxylic acid group at the 1-position, as in this compound, offers a key functional handle for further synthetic transformations, making it a valuable building block in medicinal chemistry and drug discovery. Accurate structural confirmation via NMR spectroscopy is paramount for ensuring the integrity of this key intermediate and its subsequent derivatives. This guide provides the foundational NMR data and interpretation necessary for researchers working with this compound.

I. Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is essential for obtaining high-quality NMR spectra. The following methodology is recommended for the acquisition of ¹H and ¹³C NMR data for this compound.

Sample Preparation

Proper sample preparation is critical to avoid poor quality spectra.[1] A little time and care in this step will be rewarded with high-quality results.

-

Sample Purity: The sample of this compound should be of high purity, free from residual solvents and other contaminants that may interfere with the spectrum.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial.[3] Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, due to the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable to observe this exchangeable proton. The choice of solvent can slightly influence chemical shifts.

-

Filtration: The final solution should be free of any particulate matter.[3] It is recommended to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4]

NMR Instrument and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically used.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is necessary (e.g., 0-200 ppm).

-

A larger number of scans and a suitable relaxation delay are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[5]

-

II. Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of isochroman and the analysis of substituent effects in related 1-substituted isochroman derivatives.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | COOH |

| ~7.20-7.40 | multiplet | 4H | Ar-H |

| ~5.10 | singlet | 1H | H-1 |

| ~4.30 | triplet | 2H | H-3 |

| ~3.00 | triplet | 2H | H-4 |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~135 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~78 | C-1 |

| ~65 | C-3 |

| ~28 | C-4 |

III. Spectral Interpretation and Rationale

The predicted chemical shifts are based on the foundational structure of isochroman, with adjustments made to account for the electronic influence of the carboxylic acid group at the C-1 position.

Analysis of the Isochroman Skeleton

The reported ¹H NMR spectrum of isochroman in CDCl₃ shows the following key signals: aromatic protons in the range of 6.87-7.10 ppm, the benzylic protons (H-1) as a singlet at 4.68 ppm, the methylene protons adjacent to the oxygen (H-3) as a triplet at 3.87 ppm, and the other methylene protons (H-4) as a triplet at 2.75 ppm.[3] The ¹³C NMR spectrum of isochroman provides the carbon framework for our predictions.

Influence of the Carboxylic Acid Group at C-1

The introduction of a carboxylic acid group at the C-1 position is expected to have the following effects on the NMR spectra:

-

H-1 Proton: The proton at C-1 (H-1) is directly attached to a carbon bearing both an oxygen atom and a carboxylic acid group. This will result in significant deshielding, shifting its resonance downfield from the 4.68 ppm observed in isochroman. A predicted chemical shift of around 5.10 ppm is reasonable. The multiplicity is expected to be a singlet as there are no adjacent protons.

-

H-3 and H-4 Protons: The protons on C-3 and C-4 are further from the C-1 substituent, so the effect will be less pronounced but still observable. A slight downfield shift from their positions in isochroman is anticipated due to the overall electron-withdrawing nature of the substituent at C-1.

-

Aromatic Protons: The aromatic protons are also expected to experience a slight downfield shift due to the electron-withdrawing effect of the C-1 substituent. The complexity of the multiplet will depend on the specific coupling patterns.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group (COOH) is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-12 ppm.[6] Its broadness is due to hydrogen bonding and chemical exchange.

-

C-1 Carbon: The C-1 carbon is directly attached to an oxygen and a carbonyl group, leading to a significant downfield shift. Based on typical chemical shift ranges for carbons in similar environments, a chemical shift of around 78 ppm is predicted.

-

C-3 and C-4 Carbons: Similar to the protons, the C-3 and C-4 carbons will be slightly shifted downfield compared to isochroman.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group will appear at a characteristic downfield position, typically in the range of 170-185 ppm.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituent at C-1, with some carbons experiencing a greater downfield shift than others depending on their position relative to the substituent.

IV. Visualization of Key Structural Features

To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

V. Conclusion

This technical guide provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral dataset for this compound. The interpretations are based on sound chemical principles and analysis of structurally related compounds. This information is intended to be a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the unambiguous characterization of this important synthetic intermediate. It is recommended that experimental data, when obtained, be compared with the predictions outlined in this guide.

VI. References

-

MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

Sources

- 1. Isochroman(493-05-0) 13C NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isochroman(493-05-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Isochroman-1-Carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of isochroman-1-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation required for unambiguous characterization. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage FT-IR for structural elucidation and quality control.

Introduction: The Analytical Imperative

This compound is a bicyclic compound featuring a carboxylic acid moiety attached to the stereogenic center of the isochroman core. Its structural complexity and potential for hydrogen bonding make FT-IR spectroscopy an indispensable tool for its characterization. FT-IR provides a rapid, non-destructive, and highly specific molecular fingerprint, enabling the confirmation of key functional groups and shedding light on intermolecular interactions. This guide will walk through the process of obtaining and interpreting a high-quality FT-IR spectrum of this molecule.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.

For this compound, the key functional groups and their expected vibrational modes are:

-

Carboxylic Acid (-COOH): This group gives rise to several highly characteristic absorptions, including the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch.[1][2]

-

Cyclic Ether (C-O-C): The isochroman ring contains an ether linkage, which has a characteristic C-O stretching vibration.[3][4]

-

Aromatic Ring (Substituted Benzene): The benzene portion of the molecule will exhibit C-H stretching, C=C ring stretching, and out-of-plane C-H bending vibrations.[5][6]

-

Aliphatic C-H Bonds: The saturated portion of the isochroman ring will show characteristic C-H stretching and bending modes.

The following diagram illustrates the molecular structure and highlights the primary functional groups for analysis.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

Achieving a high-quality, reproducible FT-IR spectrum necessitates meticulous attention to the experimental procedure. The following workflow is designed to minimize artifacts and ensure data integrity.

Caption: High-level workflow for FT-IR analysis.

Sample Preparation Methodologies

The choice of sample preparation technique is critical. For a solid sample like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR) - Recommended

ATR is the preferred method due to its simplicity, speed, and minimal sample preparation.[7][8][9] It works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal.[8][10]

-

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to ratio out instrument and environmental (e.g., CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong signal.[10]

-

Acquire Spectrum: Collect the sample spectrum.

-

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample in a matrix of dry, IR-transparent KBr powder and pressing it into a transparent pellet.[11][12] While capable of producing excellent spectra, it is more labor-intensive and highly susceptible to moisture contamination.[12][13]

-

Protocol:

-

Drying: Use spectroscopy-grade KBr and dry it in an oven (e.g., at 110°C) to remove absorbed water, which shows strong IR absorption.[12][14]

-

Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[11][15] Grind them together in an agate mortar and pestle to create a fine, homogeneous mixture.

-

Pellet Pressing: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 metric tons) to form a thin, transparent disc.[12][13]

-

Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

Causality: The ATR method is recommended for its speed and reduced risk of moisture contamination. The broad O-H stretch of the carboxylic acid can be easily obscured by water absorption if the KBr is not perfectly dry.[12]

Instrumentation and Data Acquisition

-

Spectrometer: A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is sufficient.

-

Spectral Range: 4000 - 400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.

-

Resolution: 4 cm⁻¹. This resolution is adequate to resolve the key vibrational bands without introducing excessive noise.

-

Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio, which is particularly useful for observing weak signals like aromatic overtone bands.

-

Apodization: Happ-Genzel is a standard function that provides a good balance between peak shape and resolution.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of this compound is dominated by features from its constituent functional groups. The following table summarizes the expected key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded dimer) | Carboxylic Acid |

| ~3050 | Medium, Sharp | Aromatic C-H stretch | Aromatic Ring |

| 2950 - 2850 | Medium, Sharp | Aliphatic C-H stretch | Aliphatic CH/CH₂ |

| 1760 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium to Weak | C=C ring stretch | Aromatic Ring |

| ~1440 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| 1320 - 1210 | Strong | C-O stretch (coupled) | Carboxylic Acid |

| 1150 - 1050 | Strong | C-O-C stretch (asymmetric) | Cyclic Ether |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 800 - 650 | Strong | C-H bend (out-of-plane) | Aromatic Ring |

Note: These are typical ranges. The exact position of peaks can be influenced by the molecular environment and physical state.[1][16]

Detailed Peak-by-Peak Analysis

-

O-H Stretching Region (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid spectrum is the extremely broad O-H stretching band.[1][2] This broadness is a direct result of strong intermolecular hydrogen bonding, where two molecules form a stable dimer. This broad envelope will typically obscure the sharper C-H stretching peaks which appear within the same region.[1][17]

-

C-H Stretching Region (3100-2800 cm⁻¹): Superimposed on the broad O-H band, one can expect to see sharper peaks. Those just above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring, while those just below 3000 cm⁻¹ arise from the aliphatic CH and CH₂ groups of the isochroman ring.[16]

-

Carbonyl (C=O) Stretching (1760-1690 cm⁻¹): A very strong and sharp absorption in this region confirms the presence of the carbonyl group. For a carboxylic acid dimer, this peak typically appears around 1710 cm⁻¹.[2][18] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information.

-

Aromatic C=C Stretching (~1600, ~1475 cm⁻¹): These bands, often of medium intensity, are diagnostic for the benzene ring.

-

C-O Stretching and O-H Bending (1440-1210 cm⁻¹): Carboxylic acids exhibit a strong C-O stretching band coupled with in-plane O-H bending, typically found between 1320-1210 cm⁻¹.[1]

-

Ether C-O-C Stretching (1150-1050 cm⁻¹): A strong, characteristic absorption due to the asymmetric stretching of the C-O-C linkage in the isochroman ring is expected in this range. Phenyl alkyl ethers often show two bands, one near 1250 cm⁻¹ (asymmetric) and one near 1050 cm⁻¹ (symmetric).[3][4]

-

Aromatic C-H Out-of-Plane Bending (800-650 cm⁻¹): The pattern of strong absorptions in this region can help determine the substitution pattern on the benzene ring.[5] Additionally, the weak "benzene fingers" (overtone/combination bands) between 2000-1650 cm⁻¹ can provide further confirmation of the substitution pattern.[6][19]

-

Conclusion

FT-IR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By carefully following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently verify the presence of the key carboxylic acid, cyclic ether, and aromatic functionalities. The characteristic broad O-H stretch, the intense carbonyl absorption, and the strong C-O stretches in the fingerprint region collectively form a unique spectral signature, making FT-IR an essential tool in the synthesis and analysis of this important molecular scaffold.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

What Are The Key Steps For Making Kbr Pellets? (n.d.). Kintek Press. Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved from [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM. Retrieved from [Link]

-

Attenuated total reflectance. (n.d.). Wikipedia. Retrieved from [Link]

-

Principles of ATR. (n.d.). Pike Technologies. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. (2018). Encyclopedia of Analytical Chemistry. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy Online. Retrieved from [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). The Journal of Physical Chemistry C. Retrieved from [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. Retrieved from [Link]

-

Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved from [Link]

-

Isochroman mono-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

FTIR spectra of (a) Cyclic-6 and (b) Cyclic-7 compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

-

Spectroscopy of Ethers. (2023). OpenStax. Retrieved from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Retrieved from [Link]

-

Isochroman-1-one Compounds. (n.d.). Shiratori Pharmaceutical Co., Ltd. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. shimadzu.com [shimadzu.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. azom.com [azom.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry fragmentation pattern of isochroman-1-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isochroman-1-Carboxylic Acid

Prepared by: A Senior Application Scientist

This compound is a heterocyclic compound featuring a fused bicyclic system that combines an aromatic ring, a cyclic ether (isochroman), and a carboxylic acid moiety. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry and materials science. Elucidating its structure and quantifying its presence in complex matrices requires robust analytical techniques, with mass spectrometry (MS) standing as the cornerstone for molecular weight determination and structural characterization.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. The narrative is designed for researchers and drug development professionals, moving beyond a simple catalog of fragments to explain the causal chemical principles driving the observed fragmentation pathways. By understanding these mechanisms, analysts can more confidently identify this molecule and interpret its spectral data.

Foundational Principles: Ionization and Fragmentation

The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed.[1] Energetically unstable molecular ions are generated, which then dissociate into smaller, more stable fragment ions.[2] The choice between a "hard" ionization technique like EI and a "soft" technique like ESI determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.

-

Electron Ionization (EI): This technique uses a high-energy electron beam to eject an electron from the analyte molecule, creating an energetically excited molecular radical cation (M⁺•).[2] The excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is typically coupled with Gas Chromatography (GC).

-

Electrospray Ionization (ESI): A soft ionization method, ESI generates ions by creating a fine spray of charged droplets.[3] It typically produces even-electron ions, such as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[3] These ions have low internal energy, often resulting in little to no fragmentation in the source.[3] Fragmentation is then intentionally induced in a collision cell (tandem mass spectrometry or MS/MS) to gain structural information.[3]

Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the this compound molecular ion (C₁₀H₁₀O₃, MW=178.18) is expected to be observed at m/z 178. The stability conferred by the aromatic ring suggests this molecular ion peak will be present, though its intensity may be reduced by facile fragmentation routes.[4] The primary fragmentation pathways are driven by the molecule's key functional groups: the carboxylic acid and the cyclic ether.

A key initial fragmentation step is the loss of the entire carboxylic acid group.

-

Loss of Carboxylic Acid Radical (•COOH): Cleavage of the C1-carboxyl bond results in the loss of a 45 Da radical, leading to a stable cation at m/z 133 . This ion corresponds to the isochroman cation, which can further stabilize.

-

Decarboxylation (Loss of CO₂): The molecular ion can undergo rearrangement to eliminate a neutral CO₂ molecule (44 Da), forming the isochroman radical cation at m/z 134 . This fragment is significant because its subsequent fragmentation will mirror that of the parent isochroman molecule.[5][6]

The fragment at m/z 134 is expected to follow the known fragmentation pattern of isochroman.[5][6] This involves:

-

Loss of Formaldehyde (CH₂O): A characteristic fragmentation of the isochroman ring system is the loss of formaldehyde (30 Da) via a retro-Diels-Alder-like mechanism or ring opening, yielding a prominent ion at m/z 104 .[7]

-

Formation of Tropylium Ion: The aromatic nature of the compound can lead to rearrangement and the formation of benzyl-type cations. While the classic tropylium ion at m/z 91 is a hallmark of alkylbenzenes, a related species at m/z 105 (C₈H₉⁺) can be formed from the m/z 133 ion through the loss of CO.

The diagram below illustrates the proposed major fragmentation pathways for this compound under Electron Ionization.

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. whitman.edu [whitman.edu]

- 5. Isochroman [webbook.nist.gov]

- 6. Isochroman [webbook.nist.gov]

- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Isochroman-1-Carboxylic Acid: A Case Study in the Absence of a Publicly Available Crystal Structure

Abstract

This technical guide addresses the X-ray crystallographic structure of isochroman-1-carboxylic acid, a molecule of significant interest within medicinal chemistry and drug development. An extensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that as of this date, the crystal structure for this specific compound has not been deposited or published.[1][2][3] Consequently, this document adopts a dual-pronged approach. Firstly, it provides a comprehensive, field-proven methodology for researchers to independently determine the crystal structure of this compound, from synthesis and crystallization to data refinement. Secondly, it leverages the available crystallographic data of structurally related isochroman derivatives to predict the likely molecular geometry, conformation, and intermolecular interactions of the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to either obtain the crystal structure of this compound or to understand its structural characteristics based on existing data.

Introduction: The Significance of Isochroman Carboxylic Acids

The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid moiety, particularly at the 1-position, introduces a key functional group capable of engaging in critical hydrogen bonding and electrostatic interactions with biological targets.[4] Derivatives of isochroman carboxylic acids have been investigated for various therapeutic applications, including as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[4]

Accurate knowledge of the three-dimensional structure of these molecules is a prerequisite for rational drug design and for understanding structure-activity relationships (SAR).[5][6][7][8] X-ray crystallography stands as the definitive method for determining molecular structure with atomic-level precision.[9][10] The absence of a publicly available crystal structure for the parent compound, this compound, presents a notable gap in the structural knowledge of this important class of molecules. This guide aims to provide the necessary framework to bridge this gap.

A Roadmap to the Crystal Structure of this compound

The determination of a novel crystal structure is a systematic process that can be broken down into several key stages. The following sections provide a detailed protocol, grounded in established crystallographic principles, for obtaining the structure of this compound.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity this compound. Several synthetic routes to isochroman derivatives have been reported in the literature, often involving the cyclization of appropriate precursors.[11][12] Purity is paramount for successful crystallization; therefore, the synthesized compound must be rigorously purified, typically by recrystallization or column chromatography, and its identity and purity confirmed by spectroscopic methods such as NMR, mass spectrometry, and elemental analysis.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[13][14][15] It is an empirical process that requires screening a wide range of conditions. For a small organic molecule like this compound, several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over several days or weeks.

-

Vapor Diffusion (Sitting Drop and Hanging Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the drop slowly brings the solution to a state of supersaturation, promoting crystal growth.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.

A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) and temperatures is recommended. The presence of the carboxylic acid moiety suggests that solvents capable of hydrogen bonding may be particularly effective.

Caption: Workflow for obtaining single crystals of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals (typically 0.1-0.3 mm in each dimension) are obtained, the next step is to collect the X-ray diffraction data.[9][16]

Experimental Protocol:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector. A full sphere of diffraction data is collected to ensure data completeness.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This is typically done using software integrated with the diffractometer.

Structure Solution and Refinement

The processed diffraction data provides the basis for determining the arrangement of atoms within the crystal lattice.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules, direct methods or charge-flipping algorithms are highly effective in determining an initial model of the crystal structure.[17]

-

Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process.[17][18][19][20] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Caption: The process of X-ray crystal structure solution and refinement.

Predicted Structural Features of this compound

While the precise crystal structure of this compound remains to be determined, we can infer several key structural features based on fundamental chemical principles and the known structures of related compounds.

Molecular Conformation

The dihydropyran ring of the isochroman core is not planar and will adopt a half-chair or sofa conformation to minimize steric strain. The carboxylic acid group at the C1 position can exist in either a pseudo-axial or pseudo-equatorial orientation. The preferred conformation will be influenced by steric and electronic factors, as well as the packing forces within the crystal lattice.

Intermolecular Interactions